molecular formula C19H27N3O2 B7680140 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile

3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile

Cat. No. B7680140
M. Wt: 329.4 g/mol
InChI Key: SWWNGEGBCSYJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile, also known as EMB, is a potent inhibitor of mycobacterial growth. It is a member of the diarylquinoline family of compounds and has shown great potential in the treatment of tuberculosis. In

Scientific Research Applications

3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be highly effective against both drug-sensitive and drug-resistant strains of the bacteria. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.

Mechanism of Action

The exact mechanism of action of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile is not fully understood, but it is believed to target the mycobacterial ATP synthase enzyme, which is essential for the production of energy in the bacteria. By inhibiting this enzyme, 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile disrupts the energy production process and ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile has been shown to have minimal toxicity in animals and humans, making it a promising candidate for use in the treatment of tuberculosis. However, it can cause minor side effects such as gastrointestinal upset and rash. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile has several advantages for use in lab experiments. It is highly effective against mycobacteria and has minimal toxicity. However, it can be difficult to obtain and is relatively expensive compared to other antibiotics.

Future Directions

There are several future directions for research on 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile. One area of interest is the development of new derivatives of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile that may have improved efficacy or reduced toxicity. Another area of research is the use of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile in combination with other antibiotics to improve treatment outcomes. Finally, there is a need for further research on the mechanism of action of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile to better understand how it works and how it can be optimized for use in the treatment of tuberculosis and other bacterial infections.

Synthesis Methods

The synthesis of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile involves a series of chemical reactions that result in the formation of the final compound. The starting materials are 3-ethoxy-1-morpholin-4-ylcyclobutanecarboxylic acid and 3,5-dichlorobenzonitrile. The two compounds are reacted together in the presence of a base and a coupling agent to form the intermediate, which is then treated with a reducing agent to yield 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile.

properties

IUPAC Name

3-[[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-24-18-11-19(12-18,22-6-8-23-9-7-22)15-21-14-17-5-3-4-16(10-17)13-20/h3-5,10,18,21H,2,6-9,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWNGEGBCSYJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)(CNCC2=CC(=CC=C2)C#N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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